molecular formula C11H12F3NO4 B12068024 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide

Cat. No.: B12068024
M. Wt: 279.21 g/mol
InChI Key: YFSIZZKJTKSKCQ-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a trifluoromethoxy group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are carefully monitored to ensure optimal yield.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include trifluoromethanesulfonic anhydride and base catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and reactivity. The hydroxyl group can form hydrogen bonds with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12F3NO4

Molecular Weight

279.21 g/mol

IUPAC Name

4-hydroxy-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide

InChI

InChI=1S/C11H12F3NO4/c1-18-5-4-15-10(17)8-3-2-7(16)6-9(8)19-11(12,13)14/h2-3,6,16H,4-5H2,1H3,(H,15,17)

InChI Key

YFSIZZKJTKSKCQ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F

Origin of Product

United States

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